1-Ethyl-4-(2-fluoroethyl)piperazine
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Overview
Description
1-Ethyl-4-(2-fluoroethyl)piperazine is an organic compound with the molecular formula C8H17FN2. It features a piperazine ring substituted with an ethyl group and a fluoroethyl group.
Preparation Methods
The synthesis of 1-Ethyl-4-(2-fluoroethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often involve the use of high-yielding reactions and scalable processes to ensure the efficient synthesis of the compound .
Chemical Reactions Analysis
1-Ethyl-4-(2-fluoroethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-4-(2-fluoroethyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2-fluoroethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Ethyl-4-(2-fluoroethyl)piperazine can be compared with other piperazine derivatives, such as:
- 1-Methyl-4-(2-fluoroethyl)piperazine
- 1-Ethyl-4-(2-chloroethyl)piperazine
- 1-Ethyl-4-(2-bromoethyl)piperazine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions and applications .
Properties
Molecular Formula |
C8H17FN2 |
---|---|
Molecular Weight |
160.23 g/mol |
IUPAC Name |
1-ethyl-4-(2-fluoroethyl)piperazine |
InChI |
InChI=1S/C8H17FN2/c1-2-10-5-7-11(4-3-9)8-6-10/h2-8H2,1H3 |
InChI Key |
AVDMWWIAKMCQIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CCF |
Origin of Product |
United States |
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